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2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride -

2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride

Catalog Number: EVT-15441918
CAS Number:
Molecular Formula: C6H16ClNO2Si
Molecular Weight: 197.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride, also known as (2R)-2-amino-3-(trimethylsilyl)propanoic acid, is a compound with significant relevance in organic chemistry and biochemistry. It is classified under amino acids and derivatives, specifically as a silylated amino acid. The compound has a molecular formula of C6H15NO2SiC_6H_{15}NO_2Si and a molecular weight of approximately 161.28 g/mol. Its CAS number is 119906-45-5, and it is often used as a building block in synthetic chemistry due to its unique structural properties and reactivity .

Synthesis Analysis

The synthesis of 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride can be approached through several methods:

  1. Direct Silylation: This method involves the reaction of an amino acid with trimethylsilyl chloride in the presence of a base, which facilitates the introduction of the trimethylsilyl group onto the amino acid backbone.
  2. Use of Protecting Groups: In some synthetic routes, protecting groups are employed to selectively modify the amino or carboxyl functionalities before introducing the trimethylsilyl group. This can enhance yields and selectivity during synthesis.
  3. Catalytic Methods: Catalysts such as palladium or copper can be utilized to facilitate reactions involving silylation, particularly when starting from more complex substrates .

These methods typically yield the compound in moderate to high purity, with purification often achieved through recrystallization or chromatography techniques.

Molecular Structure Analysis

The molecular structure of 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride features a central carbon atom bonded to an amino group, a carboxylic acid group, and a trimethylsilyl group. The stereochemistry is indicated by the (R) configuration at the chiral center.

Structural Data

  • IUPAC Name: (R)-2-amino-3-(trimethylsilyl)propanoic acid
  • SMILES Notation: O=C(O)C@@HCSi(C)C
  • InChI Key: MNHNHHIHUYPXHP-YFKPBYRVSA-N

This structure contributes to its reactivity and solubility properties, making it suitable for various chemical applications .

Chemical Reactions Analysis

2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride can participate in several chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amidation: It can form amides when reacted with amines.
  3. Silylation Reactions: The trimethylsilyl group can be further modified or removed under specific conditions, allowing for derivatization and functionalization of the compound.

These reactions are often facilitated by standard organic reagents and conditions, making this compound versatile in synthetic chemistry .

Mechanism of Action

The mechanism of action for 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride primarily revolves around its role as an amino acid derivative in biochemical pathways. It may participate in protein synthesis or serve as a precursor for other bioactive compounds.

  1. Enzymatic Reactions: In biological systems, it may act as a substrate for enzymes that utilize amino acids for protein synthesis.
  2. Silylation Mechanism: The trimethylsilyl group enhances nucleophilicity at the nitrogen atom, facilitating reactions with electrophiles.

The specific pathways and interactions depend on the biological context and surrounding chemical environment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol due to its ionic nature.

Chemical Properties

  • Boiling Point: Not specified but expected to be moderate due to its molecular weight.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data

Safety data indicate that while it poses some hazards (H302 - harmful if swallowed), proper handling mitigates risks associated with exposure .

Applications

2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride finds applications primarily in:

  1. Synthetic Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals.
  2. Biochemistry: Serves as an intermediate in studies related to protein synthesis or enzyme activity.
  3. Material Science: Potentially useful in developing new materials that require specific chemical properties attributed to silylated compounds.

Its unique properties make it valuable across various scientific disciplines, particularly where modifications of amino acids are necessary .

Synthetic Methodologies for Site-Specific Incorporation of Trimethylsilyl-Modified Amino Acids

Genetic Code Expansion Strategies for Non-Canonical Amino Acid Integration

Genetic code expansion (GCE) technology enables the site-specific incorporation of non-canonical amino acids (ncAAs) like 2-amino-3-(trimethylsilyl)propanoic acid (TMSiPhe) into recombinant proteins. This approach relies on orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pairs that function independently of endogenous translation machinery. The core challenge involves identifying tRNA sequences that evade recognition by host synthetases while remaining efficiently aminoacylated by their cognate synthetase when charged with TMSiPhe. Large-scale computational screening of 2.8 million tRNA sequences from diverse bacteria, archaea, and bacteriophages has identified candidate orthogonal tRNAs through identity element analysis [1].

A breakthrough methodology termed tRNA Extension (tREX) provides a high-throughput experimental platform for validating orthogonality. tREX employs Cy5-labeled DNA probes that specifically hybridize to the 3'-end of target tRNAs, enabling rapid detection of aminoacylation status in vivo. This technology confirmed 71 experimentally orthogonal tRNAs out of 243 candidates tested in Escherichia coli, covering 16 distinct isoacceptor classes. Notably, 23 functional orthogonal tRNA-cognate aaRS pairs were identified, with five exhibiting robust orthogonality—including three highly active amber suppressors essential for TMSiPhe incorporation at amber (TAG) stop codons [1].

Table 1: Genetic Code Expansion Methodologies for TMSiPhe Incorporation

MethodThroughputKey MechanismIdentification Efficiency
Computational Screening2.8M sequencesIdentity element divergence analysis208/243 candidates predicted
tREX Validation243 candidatesFluorescent probe-based aminoacylation assay71 orthogonal tRNAs confirmed
Directed EvolutionIterativeMutagenesis of aaRS/tRNA interfaces3 active amber suppressors

Engineering of Methanococcus jannaschii TyrRS Mutants for Enhanced TMSiPhe Selectivity

The integration of TMSiPhe relies critically on engineering Methanococcus jannaschii tyrosyl-tRNA synthetase (Mj-TyrRS) to recognize the trimethylsilyl moiety while rejecting natural phenylalanine or tyrosine. Directed evolution of Mj-TyrRS involves combinatorial mutagenesis of six active-site residues (Tyr32, Leu65, Phe108, Gln109, Asp158, Leu162) located within 6.5 Å of the tyrosine substrate pocket. Selection occurs under dual constraints: positive selection for chloramphenicol resistance dependent on amber suppression in the presence of TMSiPhe, and negative selection eliminating clones that aminoacylate with natural amino acids in the absence of TMSiPhe [3].

After three rounds of positive selection and two rounds of negative selection, a high-fidelity TMSiPheRS variant emerged with mutations Y32H, I63G, L65V, H70Q, D158G, and I159G. Crystallographic analysis revealed how these mutations reshape the enzyme's catalytic pocket. The D158G substitution eliminates a salt bridge, enlarging the binding cavity, while Y32H introduces flexibility to accommodate the bulky trimethylsilyl group. Hydrophobic residues (L65V, I159G) create a nonpolar environment that favors interactions with the silicon-bound methyl groups, enabling steric and electronic discrimination against natural aromatic amino acids. This engineered synthetase achieves near-exclusive charging of TMSiPhe onto its cognate tRNA, with undetectable misincorporation of tyrosine or phenylalanine in proteomic analyses [3].

Table 2: Key Mutations in Engineered TMSiPheRS and Their Functional Roles

MutationStructural EffectFunctional Impact
D158GDisrupts salt bridge; enlarges binding cavityAccommodates trimethylsilyl group steric bulk
Y32HIntroduces side-chain flexibilityPermits hydrophobic pocket reshaping
L65VEnhances hydrophobic pocket volumeStabilizes van der Waals contacts with -Si(CH₃)₃
I159GRemoves β-branched side chain obstructionCreates space for silicon-centered moiety

Optimization of Orthogonal tRNA-Synthetase Systems in Prokaryotic Expression

Optimizing orthogonal pairs for prokaryotic expression requires coordinated enhancement of tRNA stability, synthetase efficiency, and suppression fidelity. The Chi-T computational pipeline generates chimeric orthogonal tRNAs by segmenting millions of isoacceptor sequences into fixed (identity element-containing) and variable regions. This approach minimizes host identity elements while maximizing predicted cloverleaf folding stability—a critical feature since 80% of functional orthogonal tRNAs adopt stable cloverleaf structures versus only 40% of nonfunctional variants [1] [8].

For TMSiPhe incorporation, the engineered Mj-TyrRS mutant must be paired with an orthogonal amber-suppressor tRNA (e.g., tRNACUA). System optimization includes:

  • tRNA Folding Stabilization: Introducing 2–3 point mutations (e.g., in the D-loop or anticodon stem) to enforce cloverleaf conformation, increasing suppression efficiency up to sixfold [8].
  • Synthetase Expression Tuning: Using medium-strength promoters (e.g., trc) to balance aaRS production and cellular fitness.
  • Codon Context Engineering: Flanking the amber codon with nucleotide sequences that enhance ribosome binding and suppress translational pausing.

Validated systems incorporating TMSiPhe achieve suppression efficiencies comparable to benchmark pairs like MmPylRS/MmPyltRNA (50–60% of wild-type protein yield). Mass spectrometry confirms site-specific integration without detectable misincorporation at target positions. These optimized systems enable structural studies of membrane proteins through site-directed silicon labeling, leveraging the unique NMR properties of the silicon atom [1] [3].

Table 3: Optimized Orthogonal Systems for TMSiPhe Incorporation in Prokaryotes

ComponentOptimization StrategyPerformance Metric
tRNAChi-T design with folding mutations>80% cloverleaf stability; 6x activity boost
Synthetase (TMSiPheRS)Directed evolution + expression tuning>95% TMSiPhe specificity
Suppression EfficiencyCodon context optimization50-60% of wild-type protein yield

Cell-Free Protein Synthesis Approaches for Membrane Protein Labeling

Cell-free protein synthesis (CFPS) circumvents membrane permeability limitations and enables direct manipulation of translation components for TMSiPhe incorporation into membrane proteins. Key advantages include:

  • Elimination of Cellular Transport Barriers: Direct addition of TMSiPhe (1–5 mM) to reaction mixtures.
  • Removal of Competing Factors: Genomic engineering of E. coli extract sources (e.g., RF1 knockout strain C321.ΔA) to prevent premature termination at amber codons [9].
  • Enhanced Labeling Flexibility: Co-translational incorporation avoids postsynthetic modifications that disrupt membrane protein folding.

For GPCR conformational studies, CFPS systems incorporating TMSiPhe enable 1D ¹H-NMR analysis of receptor-arrestin complexes. The trimethylsilyl group exhibits a distinct proton resonance at ~0 ppm—a spectral region devoid of background signals from protein methyl groups (0.7–1.8 ppm). This allows detection of ligand-induced conformational changes using minimal protein (5 µM) and short acquisition times (20 minutes) [3]. In the β₂-adrenergic receptor (β₂AR)/β-arrestin-1 complex, site-directed TMSiPhe labeling revealed ligand-specific allosteric changes in the transmembrane core and intracellular ERK-binding domains, demonstrating how distinct agonists stabilize unique functional states [3].

Table 4: CFPS Advantages for TMSiPhe-Mediated Membrane Protein Labeling

CFPS FeatureApplication ImpactTechnical Outcome
Open reaction environmentDirect TMSiPhe supplementationBypasses membrane permeability limitations
RF1-depleted extractsEnhanced amber suppression efficiency>90% full-length membrane protein synthesis
Rapid reaction kineticsCo-translational ncAA incorporationPrevents misfolding of transmembrane domains
High signal-to-noise NMRDetection of conformational dynamics20-min acquisition at physiological concentrations

Comprehensive Compound List

Properties

Product Name

2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride

IUPAC Name

2-amino-3-trimethylsilylpropanoic acid;hydrochloride

Molecular Formula

C6H16ClNO2Si

Molecular Weight

197.73 g/mol

InChI

InChI=1S/C6H15NO2Si.ClH/c1-10(2,3)4-5(7)6(8)9;/h5H,4,7H2,1-3H3,(H,8,9);1H

InChI Key

HEQPLPGJIJQTJY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(C(=O)O)N.Cl

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